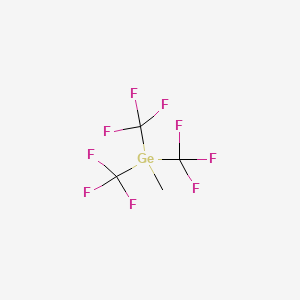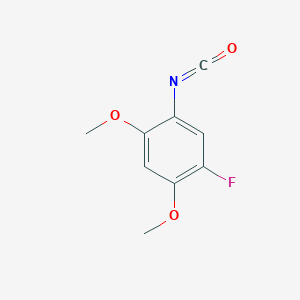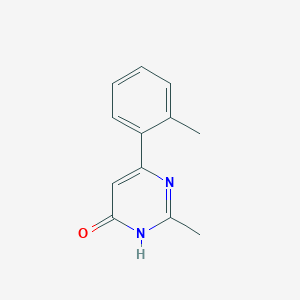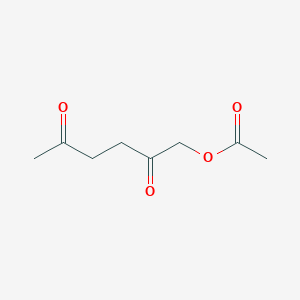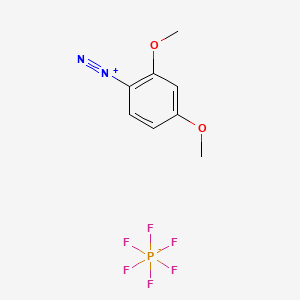
2,4-Dimethoxybenzenediazonium hexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) is a diazonium compound characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions. The hexafluorophosphate (PF₆⁻) serves as the counterion. This compound is of interest due to its unique reactivity and applications in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) typically involves the diazotization of 2,4-dimethoxyaniline. The process begins with the reaction of 2,4-dimethoxyaniline with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt. The resulting diazonium salt is then treated with hexafluorophosphoric acid to form the desired benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) .
Industrial Production Methods
Industrial production of diazonium salts, including benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-), follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure safety and yield. The use of continuous flow reactors and automated systems helps in maintaining the required low temperatures and precise addition of reagents.
化学反应分析
Types of Reactions
Benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as hydroxyl, halogens, or alkyl groups.
Coupling Reactions: The diazonium compound can react with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions
Substitution by Hydroxyl Group: This reaction typically involves warming the diazonium salt in aqueous solution, leading to the formation of phenol and nitrogen gas.
Substitution by Halogens: For example, the reaction with potassium iodide in cold conditions results in the formation of iodobenzene.
Coupling Reactions: These reactions are often carried out in alkaline conditions with phenols or aromatic amines, resulting in the formation of azo compounds.
Major Products Formed
Phenol: Formed by substitution of the diazonium group with a hydroxyl group.
Iodobenzene: Formed by substitution with iodine.
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
科学研究应用
Benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Material Science: Employed in the preparation of functionalized materials and polymers.
Analytical Chemistry: Utilized in the detection and quantification of phenols and aromatic amines through coupling reactions.
Biological Studies: Investigated for its potential use in modifying biomolecules and studying enzyme mechanisms.
作用机制
The mechanism of action of benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) involves the generation of reactive intermediates that can undergo substitution or coupling reactions. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. In substitution reactions, the diazonium group is replaced by nucleophiles such as hydroxide or halide ions. In coupling reactions, the diazonium group forms a bond with nucleophilic aromatic compounds, resulting in the formation of azo compounds .
相似化合物的比较
Similar Compounds
Benzenediazonium Chloride: Similar in structure but with chloride as the counterion.
Benzenediazonium Tetrafluoroborate: Similar diazonium compound with tetrafluoroborate as the counterion.
2,4-Dimethoxybenzenediazonium Chloride: Similar structure with chloride as the counterion.
Uniqueness
Benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) is unique due to the presence of the hexafluorophosphate counterion, which provides greater stability compared to other diazonium salts. The 2,4-dimethoxy substitution on the benzene ring also influences its reactivity and applications, making it distinct from other diazonium compounds .
属性
CAS 编号 |
61286-65-5 |
|---|---|
分子式 |
C8H9F6N2O2P |
分子量 |
310.13 g/mol |
IUPAC 名称 |
2,4-dimethoxybenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C8H9N2O2.F6P/c1-11-6-3-4-7(10-9)8(5-6)12-2;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1 |
InChI 键 |
FTXMPOWAMINQQY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)[N+]#N)OC.F[P-](F)(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)
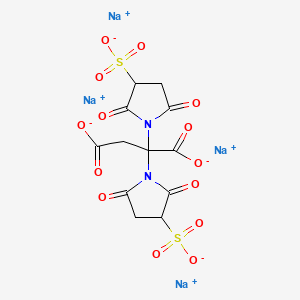

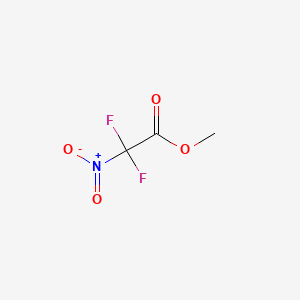
![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)
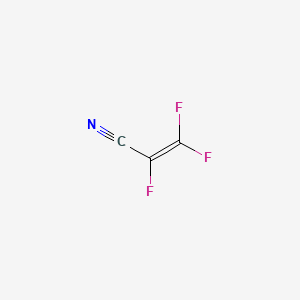
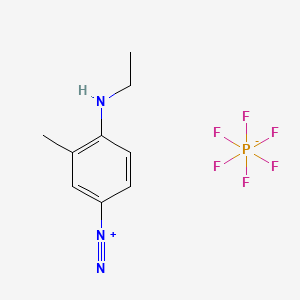
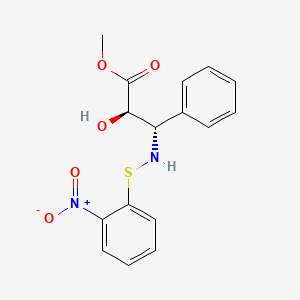
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)
